1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
Description
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Properties
IUPAC Name |
1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(15)14-8-2-3-11(14)9-5-12-6-13-10(9)4-8/h5-6,8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMPMHUKKWZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1C3=CN=CN=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a bicyclic arrangement characteristic of pyrimidine derivatives. Its molecular formula is , with a molecular weight of 303.4 g/mol. The unique stereochemistry at the 5R and 8S positions is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃OS |
| Molecular Weight | 303.4 g/mol |
| Structure Type | Bicyclic pyrimidine |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase.
Neurological Effects
The compound also demonstrates neuroprotective properties. It is being investigated for its potential to modulate neurotransmitter systems and protect against neurodegenerative diseases.
The pharmacological effects are attributed to its ability to bind selectively to target receptors and enzymes involved in critical signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific kinases involved in cell proliferation.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal survival.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis via mitochondrial pathways.
- Neuroprotective Study : In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Pharmacokinetic Analysis : Research indicates favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
